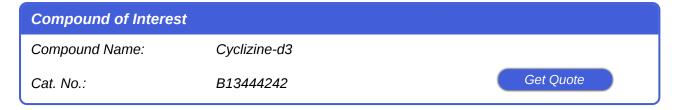


An In-depth Technical Guide to Cyclizine-d3: Supplier Landscape and Analytical Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Cyclizine-d3**, a deuterated analog of the antihistamine Cyclizine. It is primarily intended for professionals in research and drug development who utilize stable isotope-labeled compounds as internal standards in quantitative analytical methods. This document details the availability of **Cyclizine-d3** from various suppliers, its physicochemical properties, and its application in bioanalytical assays.

Introduction to Cyclizine-d3

Cyclizine-d3 is a synthetic derivative of Cyclizine where three hydrogen atoms on the N-methyl group have been replaced with deuterium atoms. This isotopic substitution results in a molecule with a higher molecular weight than its non-deuterated counterpart, while maintaining nearly identical chemical and physical properties. This characteristic makes **Cyclizine-d3** an ideal internal standard for the quantification of Cyclizine in biological matrices using mass spectrometry-based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

Cyclizine itself is a first-generation histamine H1 receptor antagonist of the piperazine class.[2] It is clinically used for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[2] The mechanism of action involves blocking the H1 receptor, which is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade through the Gq/11 protein, leading to the activation of



phospholipase C and the subsequent generation of inositol triphosphate (IP3) and diacylglycerol (DAG).[3]

Supplier and Availability

Cyclizine-d3 is available from several reputable suppliers of chemical reference standards and isotopically labeled compounds. The availability and product specifications may vary between suppliers. Researchers are advised to request a Certificate of Analysis (CoA) to ensure the quality and suitability of the material for their specific application.



Supplier	Product Name	CAS Number	Molecular Formula	Purity	Additional Information
Clearsynth	Cyclizine-d3	1170155-67- 5	C18H19D3N2	>98% by HPLC	Intended for use as an internal standard in GC- or LC-mass spectrometry. [1]
LGC Standards	Cyclizine-d3 (N-methyl-d3)	1170155-67- 5	C18H19D3N2	Not specified	Certified reference material.
Simson Pharma	Cyclizine-D3	1170155-67- 5	C18H19D3N2	Not specified	Accompanied by a Certificate of Analysis.
HexonSynth	Cyclizine-d3	1170155-67- 5	C18H19D3N2	Not specified	Labeled Cyclizine, intended for use as an internal standard for the quantification of Cyclizine by GC- or LC-mass spectrometry. [4]
Santa Cruz Biotechnolog y	Cyclizine-d4 Hydrochloride	1246814-82- 3	C18H19D4CIN	Not specified	A d4 labeled version is also available.[5]



Note: This table is not exhaustive and other suppliers may exist. Purity and other specifications should be confirmed with the supplier and the lot-specific Certificate of Analysis.

Physicochemical Properties and Synthesis

Physicochemical Properties (Cyclizine - Non-deuterated)

Property	Value	
IUPAC Name	1-(diphenylmethyl)-4-methylpiperazine[6]	
Molecular Formula	C18H22N2[6]	
Molecular Weight	266.38 g/mol [6]	

Synthesis of Cyclizine

The synthesis of Cyclizine can be achieved through methods such as the Eschweiler–Clarke methylation of diphenylmethylpiperazine or by the reaction of benzhydryl bromide with 1-methylpiperazine.[2] The synthesis of **Cyclizine-d3** would involve a similar route, utilizing a deuterated methylating agent in the final step to introduce the three deuterium atoms onto the piperazine nitrogen.

Experimental Protocols: Quantification of Cyclizine using Cyclizine-d3 Internal Standard

The primary application of **Cyclizine-d3** is as an internal standard in the quantification of Cyclizine in biological samples, typically plasma or serum, by LC-MS/MS. The following is a generalized experimental protocol based on published methods.[7][8]

- 4.1. Sample Preparation (Protein Precipitation)
- To 100 μL of plasma/serum sample, add 200 μL of acetonitrile containing a known concentration of Cyclizine-d3 (e.g., 50 ng/mL).
- Vortex the mixture for 30 seconds to precipitate proteins.
- Centrifuge the sample at 10,000 x g for 10 minutes.



- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- 4.2. LC-MS/MS Instrumentation and Conditions
- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 μm).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile
 (B).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 μL.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
 - Cyclizine: Precursor ion (Q1) m/z 267.2 → Product ion (Q3) m/z 167.2
 - Cyclizine-d3: Precursor ion (Q1) m/z 270.2 → Product ion (Q3) m/z 167.2

4.3. Data Analysis

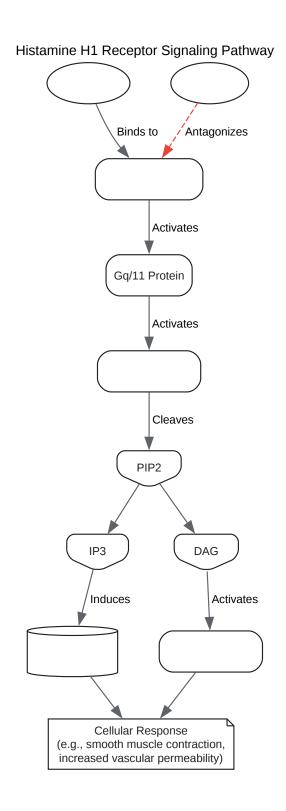
The concentration of Cyclizine in the samples is determined by calculating the peak area ratio of the analyte (Cyclizine) to the internal standard (Cyclizine-d3) and comparing it to a standard curve prepared with known concentrations of Cyclizine.

Signaling Pathway and Experimental Workflows

5.1. Histamine H1 Receptor Signaling Pathway



Cyclizine acts as an antagonist at the histamine H1 receptor. The binding of histamine to this receptor initiates a signaling cascade that is central to the allergic and inflammatory response.









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Caption: Simplified schematic of the Histamine H1 receptor signaling pathway antagonized by Cyclizine.

5.2. Experimental Workflow for Cyclizine Quantification

The following diagram illustrates the typical workflow for quantifying Cyclizine in a biological matrix using **Cyclizine-d3** as an internal standard.



Sample Preparation Biological Sample (e.g., Plasma, Serum) Add Cyclizine-d3 (Internal Standard) Protein Precipitation (e.g., Acetonitrile) Centrifugation Supernatant Transfer Evaporation Reconstitution LC-MS/MS Analysis HPLC Separation (C18 Column) Electrospray Ionization (ESI+) Tandem Mass Spectrometry (MRM Detection) Data Processing Peak Integration Calculate Peak Area Ratio (Cyclizine / Cyclizine-d3) Quantification using Standard Curve

LC-MS/MS Workflow for Cyclizine Quantification

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Caption: A typical experimental workflow for the quantification of Cyclizine using Cyclizine-d3.



Conclusion

Cyclizine-d3 is a critical tool for researchers and drug development professionals engaged in the quantitative analysis of Cyclizine. Its availability from multiple suppliers and its well-established use as an internal standard in LC-MS/MS methods make it an indispensable component of pharmacokinetic and bioequivalence studies. The information provided in this guide serves as a foundational resource for the procurement and application of Cyclizine-d3 in a laboratory setting. It is imperative for users to obtain and consult the supplier's Certificate of Analysis for lot-specific information to ensure the accuracy and reliability of their analytical results.

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